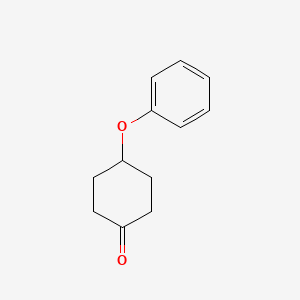

4-Phenoxycyclohexanone

Descripción general

Descripción

4-Phenoxycyclohexanone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is used for research and development purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H14O2/c13-10-6-8-12 (9-7-10)14-11-4-2-1-3-5-11/h1-5,12H,6-9H2 . This indicates the arrangement of atoms in the molecule and can be used to generate a 3D structure. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

4-Phenoxycyclohexanone and its derivatives play a crucial role in catalysis and chemical synthesis. For example, Pd nanoparticles supported on mesoporous graphitic carbon nitride catalyze the selective formation of cyclohexanone, a key intermediate in polyamide manufacture, from phenol under mild conditions (Wang et al., 2011). Another study focuses on the solid-state keto-enolic tautomerization of phenolic compounds like 4-tert-butylcyclohexanone (Lamartine, 1992).

Pharmaceutical Intermediate Synthesis

Trans-4-(N-acetylamido)cyclohexanol, a precursor for pharmaceutical intermediates, is synthesized through processes involving this compound derivatives (Li Jia-jun, 2012). This highlights its importance in the pharmaceutical industry.

Biocatalysis and Enantioselectivity

Mutants of cyclohexanone monooxygenase, a biocatalyst, show improved selectivity for substrates similar to this compound (Kayser & Clouthier, 2006). This discovery is significant in the field of enantioselective synthesis, a critical aspect of drug development.

Environmental Applications

Cyclohexanone derivatives, closely related to this compound, are studied for environmental applications. For instance, a study on cyclohexanone highlights its non-toxicity in subacute inhalation tests, which is relevant in environmental safety evaluations (Lee et al., 2018).

Bioremediation

The removal and biotransformation of environmental contaminants using microorganisms also involve compounds structurally similar to this compound. For example, a consortium of microorganisms was used to remove 4-nonylphenol from water, a process that may be relevant for similar compounds (López-Pacheco et al., 2019).

Lignin Valorization

In the context of biorefineries, the conversion of lignin-derived phenolic compounds to cyclohexanone-based polymer building blocks involves processes that can potentially utilize or be analogous to reactions involving this compound (Schutyser et al., 2015).

Safety and Hazards

The safety data sheet for 4-Phenoxycyclohexanone indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Propiedades

IUPAC Name |

4-phenoxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZLGMLLNNTZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)

![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)

![5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3107510.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3107517.png)

![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/structure/B3107562.png)